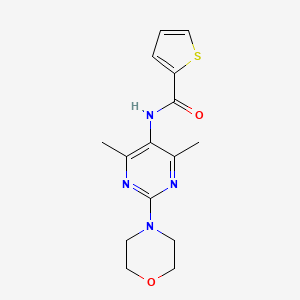

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10-13(18-14(20)12-4-3-9-22-12)11(2)17-15(16-10)19-5-7-21-8-6-19/h3-4,9H,5-8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVKAOZITPNHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a morpholine moiety.

Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Pyrimidine Core Modifications: The target compound’s 4,6-dimethyl groups reduce polarity compared to bromo or sulfanyl substituents in analogs, favoring membrane permeability .

Functional Group Differences: Thiophene-2-carboxamide vs. Benzenesulfonamide: The carboxamide group in the target compound offers hydrogen-bond donor/acceptor capacity, whereas sulfonamides are stronger acids and more polar, impacting target binding and solubility .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The 4,6-dimethyl groups in the target compound increase logP compared to bromo- or methoxy-substituted analogs, suggesting improved passive diffusion across biological membranes.

- Solubility : Sulfonamide-containing analogs (e.g., ) likely exhibit higher aqueous solubility due to ionizable sulfonamide groups, whereas the carboxamide in the target compound may require formulation optimization for solubility .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 318.4 g/mol. The compound features three distinct ring systems: a morpholine ring, a pyrimidine ring, and a thiophene ring. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 1448028-73-6 |

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors due to its ability to form stable complexes with them.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in cancer progression and inflammatory responses.

- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways.

- In Vivo Studies : Animal models have demonstrated that treatment with this compound significantly reduces tumor growth compared to control groups, indicating its potential as an effective therapeutic agent against cancer.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Macrophage Migration Inhibitory Factor (MIF) : this compound has been identified as an inhibitor of MIF, which plays a critical role in inflammatory responses. By inhibiting MIF, the compound may reduce inflammation and associated tissue damage.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Method : Treatment with varying concentrations of the compound was administered to MCF-7 cell lines.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis at higher concentrations.

-

Case Study on Inflammatory Response :

- Objective : To assess the anti-inflammatory effects on macrophages.

- Method : Macrophages were treated with lipopolysaccharides (LPS) in the presence of the compound.

- Results : The compound significantly reduced the secretion of pro-inflammatory cytokines compared to untreated controls.

Applications in Research

This compound has potential applications in various fields:

- Medicinal Chemistry : As a scaffold for developing new drugs targeting specific diseases.

- Materials Science : Due to its unique electronic properties, it can be explored for developing novel materials.

- Organic Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.

Q & A

Basic: What are the typical synthetic routes for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide, and what key parameters influence yield?

Methodological Answer:

The synthesis involves multi-step protocols, typically starting with functionalization of the pyrimidine core followed by coupling with the thiophene-carboxamide moiety. Key steps include:

- Morpholine ring introduction : Achieved via nucleophilic substitution under reflux with morpholine in solvents like dichloromethane (DCM) or dimethylformamide (DMF), requiring precise pH control (~7–8) to avoid side reactions .

- Thiophene-carboxamide coupling : Amide bond formation using carbodiimides (e.g., EDC/HOBt) or thionation reagents (e.g., Lawesson’s reagent), with yields dependent on reaction time (12–24 hrs) and temperature (60–80°C) .

- Critical parameters : Solvent polarity (DMF enhances solubility but may complicate purification), temperature control to prevent decomposition, and stoichiometric ratios of intermediates (e.g., 1.2:1 amine:acyl chloride) .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural validation employs:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., morpholine proton signals at δ 3.6–3.8 ppm; thiophene protons at δ 7.2–7.5 ppm) .

- IR spectroscopy : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹; morpholine C-N at ~1100 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z) .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., thiophene-pyrimidine angle ~8–15°), critical for understanding conformational stability .

Advanced: How can researchers address low yields during the final amide coupling step?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Activating agents : Use of HATU or PyBOP instead of EDC/HOBt to enhance coupling efficiency in sterically crowded environments .

- Solvent optimization : Switching to tetrahydrofuran (THF) or acetonitrile to improve reagent solubility .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins at 100°C vs. 24 hrs conventional) while maintaining purity .

- In-situ monitoring : TLC or LC-MS to track reaction progress and terminate before byproduct formation .

Advanced: What strategies ensure regioselectivity during derivatization of the pyrimidine core?

Methodological Answer:

Regioselectivity is controlled by:

- Electronic directing groups : The morpholine substituent at position 2 of the pyrimidine deactivates specific sites, directing electrophiles (e.g., nitration) to the 4- and 6-methyl positions .

- Protection/deprotection : Temporary protection of the thiophene-carboxamide group with Boc or Fmoc to prevent unwanted side reactions .

- Lithiation approaches : Using n-BuLi to deprotonate the most acidic hydrogen (e.g., adjacent to sulfur in thiophene), enabling selective functionalization at the 5-position .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Resolution involves:

- Purity reassessment : HPLC-MS to confirm ≥95% purity, as impurities (e.g., unreacted morpholine) may skew bioactivity .

- Standardized assays : Repeating assays under controlled conditions (e.g., fixed ATP concentration in kinase inhibition studies) .

- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Advanced: What computational methods support rational design of derivatives with enhanced activity?

Methodological Answer:

- Molecular docking : Predicts binding poses to target proteins (e.g., kinases), highlighting key interactions (e.g., hydrogen bonds with morpholine oxygen) .

- QSAR modeling : Identifies substituents (e.g., electron-withdrawing groups at position 6) correlating with improved IC₅₀ values .

- MD simulations : Assesses conformational flexibility of the thiophene-carboxamide moiety in aqueous vs. lipid environments .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent degradation studies : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS for hydrolysis products (e.g., free thiophene acid) .

- Photostability testing : Expose to UV light (300–400 nm) to assess decomposition rates, critical for in vivo applications .

- Thermogravimetric analysis (TGA) : Determines melting points and thermal degradation profiles .

Advanced: What structural analogs show promise for comparative SAR studies?

Methodological Answer:

- Thiazolo-pyrimidines : Replace thiophene with thiazole to study ring size impact on kinase inhibition .

- Fluorophenyl derivatives : Introduce fluorine at position 4 of the phenyl group to enhance metabolic stability .

- Thiomorpholine variants : Substitute morpholine with thiomorpholine to probe sulfur’s role in target binding .

Advanced: How to identify biological targets using affinity-based proteomics?

Methodological Answer:

- Photoaffinity labeling : Incorporate a diazirine tag into the compound, crosslink to cellular targets, and identify via pull-down/MS .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates after compound treatment .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to purified proteins (e.g., kinases) .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

- Rodent models : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability .

- Tissue distribution studies : Radiolabel the compound (¹⁴C) and quantify accumulation in organs (e.g., liver, brain) via scintillation counting .

- Metabolite identification : Use HRMS/MS to detect phase I/II metabolites in urine and bile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.